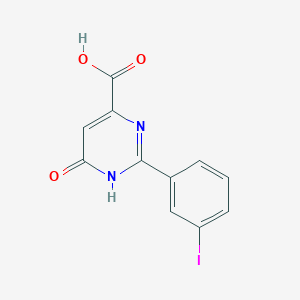
6-Hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of a hydroxy group at the 6th position, an iodophenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodoaniline and ethyl acetoacetate.
Formation of Pyrimidine Ring: The initial step involves the condensation of 3-iodoaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate that undergoes cyclization to yield the pyrimidine ring.
Hydroxylation: The hydroxylation of the pyrimidine ring is achieved using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 6th position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-oxo-2-(3-iodophenyl)pyrimidine-4-carboxylic acid.
Reduction: Formation of 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-methanol.
Substitution: Formation of 6-hydroxy-2-(3-substituted phenyl)pyrimidine-4-carboxylic acid.
Scientific Research Applications
6-Hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxy group at the 6th position and the carboxylic acid group at the 4th position play crucial roles in binding to the active sites of enzymes, leading to inhibition of their activity. The iodophenyl group enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyridine-4-carboxylic acid: Similar structure but with a methyl group instead of an iodophenyl group.
4-Hydroxy-2-quinolones: Similar heterocyclic structure but with a quinolone ring instead of a pyrimidine ring.
Uniqueness
6-Hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylic acid is unique due to the presence of the iodophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its potential in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H7IN2O3 |
|---|---|
Molecular Weight |
342.09 g/mol |
IUPAC Name |
2-(3-iodophenyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H7IN2O3/c12-7-3-1-2-6(4-7)10-13-8(11(16)17)5-9(15)14-10/h1-5H,(H,16,17)(H,13,14,15) |
InChI Key |
SBIHKNGIXMOZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


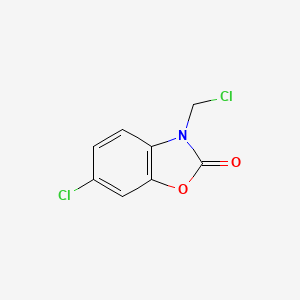
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide](/img/structure/B11772443.png)
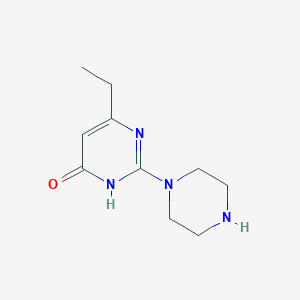

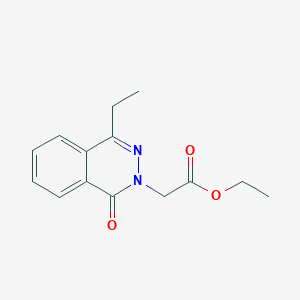
![2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11772473.png)
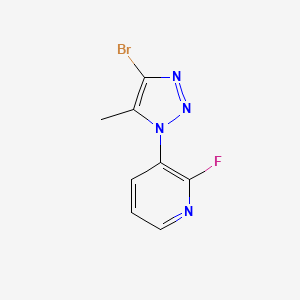
![Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)-](/img/structure/B11772479.png)
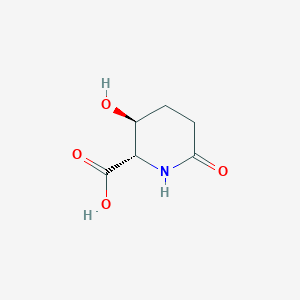


![2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B11772510.png)
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11772515.png)
![Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11772527.png)
